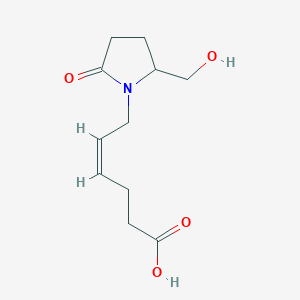
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid is a complex organic compound characterized by its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.
Formation of the Hexenoic Acid Chain: The hexenoic acid chain can be synthesized through various methods, including olefination reactions or the use of Grignard reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism of action of (Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid involves its interaction with specific molecular targets. The hydroxymethyl group and the pyrrolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Hex-2-en-4-ynoic acid: Contains a carboxylic acid group along with double and triple bonds.
Octadecadienoic acid: Includes conjugated linoleic acids with similar structural features.
Uniqueness
(Z)-6-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hex-4-enoic acid is unique due to its combination of a pyrrolidinone ring, a hydroxymethyl group, and a hexenoic acid chain
特性
分子式 |
C11H17NO4 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
(Z)-6-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]hex-4-enoic acid |
InChI |
InChI=1S/C11H17NO4/c13-8-9-5-6-10(14)12(9)7-3-1-2-4-11(15)16/h1,3,9,13H,2,4-8H2,(H,15,16)/b3-1- |
InChIキー |
NSOFIBJZDAWFIR-IWQZZHSRSA-N |
異性体SMILES |
C1CC(=O)N(C1CO)C/C=C\CCC(=O)O |
正規SMILES |
C1CC(=O)N(C1CO)CC=CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


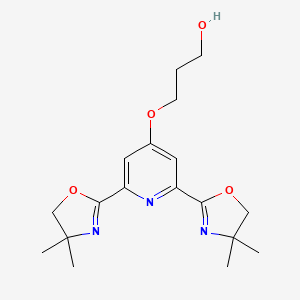
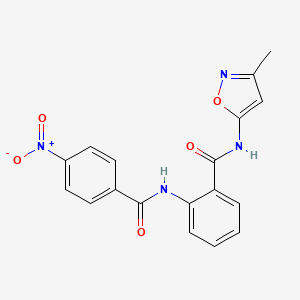
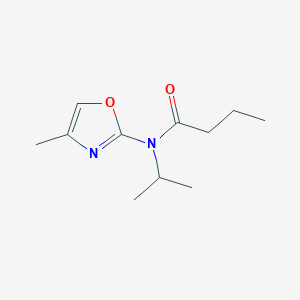

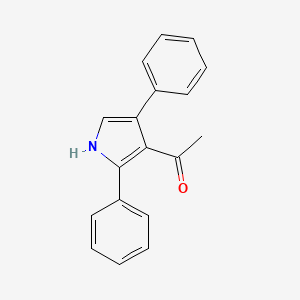


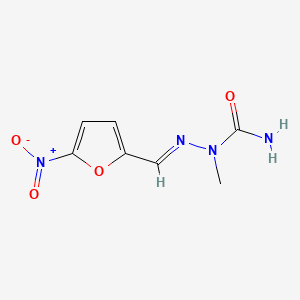
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
![N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine](/img/structure/B12883718.png)
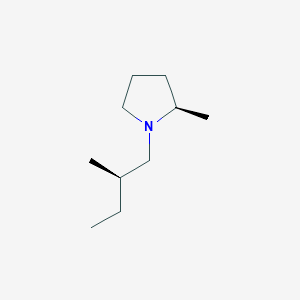

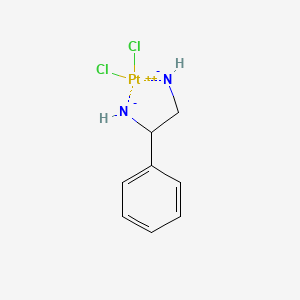
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)
